

# JNJ-42153605: A Comparative Guide to a Novel mGlu2 Positive Allosteric Modulator

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## Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B15620964

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **JNJ-42153605** with other notable metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators (PAMs), namely JNJ-40411813 and AZD8529. The data presented is intended to offer an objective overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.

## Introduction to mGlu2 PAMs

Metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release.<sup>[1]</sup> This mechanism has made mGlu2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamate signaling, such as schizophrenia and anxiety.<sup>[2][3]</sup> Positive allosteric modulators (PAMs) offer a nuanced approach to activating these receptors. Unlike orthosteric agonists, PAMs bind to a distinct site on the receptor, enhancing the response to the endogenous agonist, glutamate.<sup>[4]</sup> This can lead to a more spatially and temporally controlled physiological response.

## Comparative Pharmacological Profiles

The following tables summarize the in vitro and in vivo pharmacological data for **JNJ-42153605**, JNJ-40411813, and AZD8529, providing a clear comparison of their potency,

efficacy, and pharmacokinetic properties.

### Table 1: In Vitro Potency and Efficacy

Compound	Assay	Species	EC50 (nM)	Maximal Response (% of Glutamate)	Reference
JNJ-42153605	[ <sup>35</sup> S]GTPyS Binding	Human	17	Not Reported	<a href="#">[5]</a> <a href="#">[6]</a>
JNJ-40411813	[ <sup>35</sup> S]GTPyS Binding	Human	147 ± 42	273 ± 32 (in presence of 4 μM glutamate)	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Ca <sup>2+</sup> Mobilization	Human	64 ± 29	Not Reported	<a href="#">[7]</a>	
AZD8529	[ <sup>35</sup> S]GTPyS Binding	Human	195 ± 62	110 ± 11	<a href="#">[5]</a> <a href="#">[10]</a>
Fluorescence -based	Human	285 ± 20	Not Reported	<a href="#">[10]</a>	

### Table 2: In Vivo Efficacy in Preclinical Models

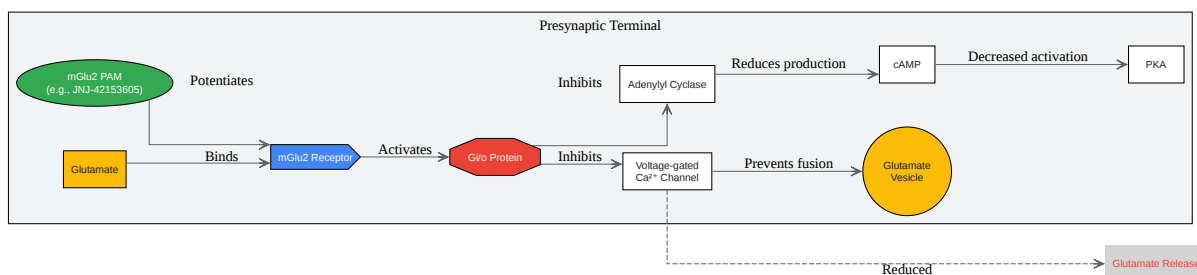
Compound	Model	Species	ED50 (mg/kg)	Route of Administration	Effect	Reference
JNJ-42153605	PCP-induced Hyperlocomotion	Mice	5.4	sc	Reversal of hyperlocomotion	[7]
JNJ-40411813	REM Sleep Inhibition	Rats	3	po	Suppression of REM sleep	[7]
AZD8529	PCP-induced Hyperlocomotion	Mice	57.8 - 115.7	sc	Reversal of hyperlocomotion	[5]

**Table 3: Pharmacokinetic Properties**

Compound	Species	Tmax (h)	Cmax (ng/mL)	Bioavailability (%)	Reference
JNJ-42153605	Rat	0.5	Not Reported	Not Reported	[5]
JNJ-40411813	Rat	0.5	938	31	[7]
AZD8529	Human	Not Reported	Not Reported	Good BBB penetration	[5]

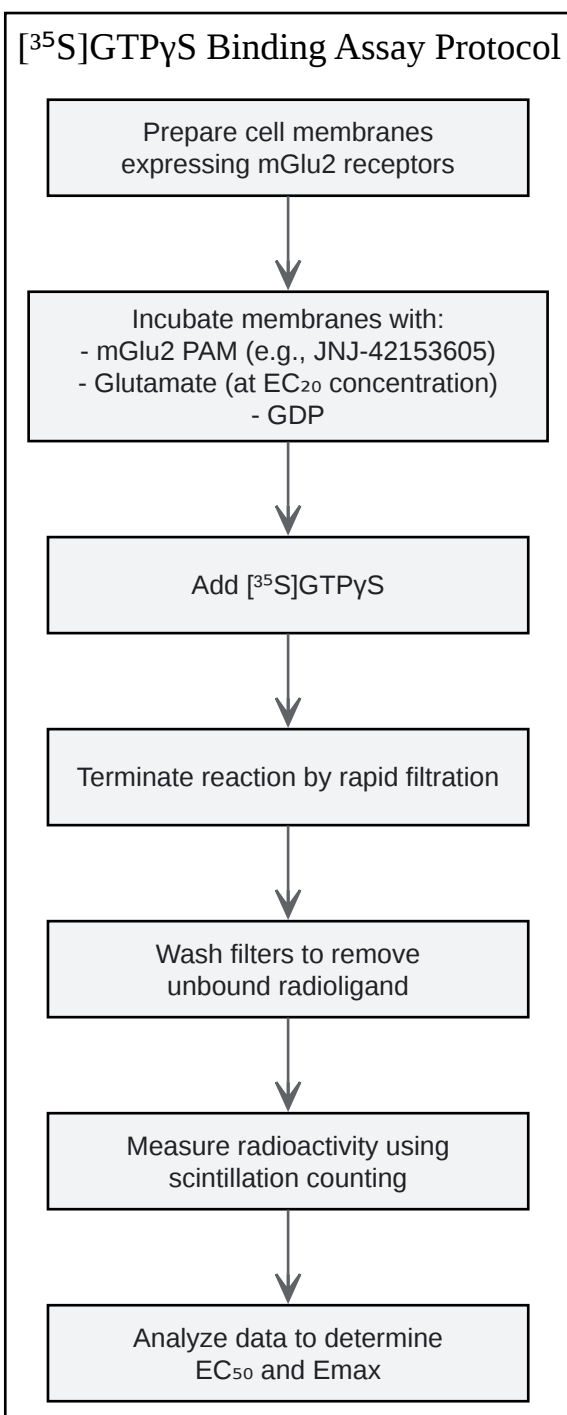
## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.



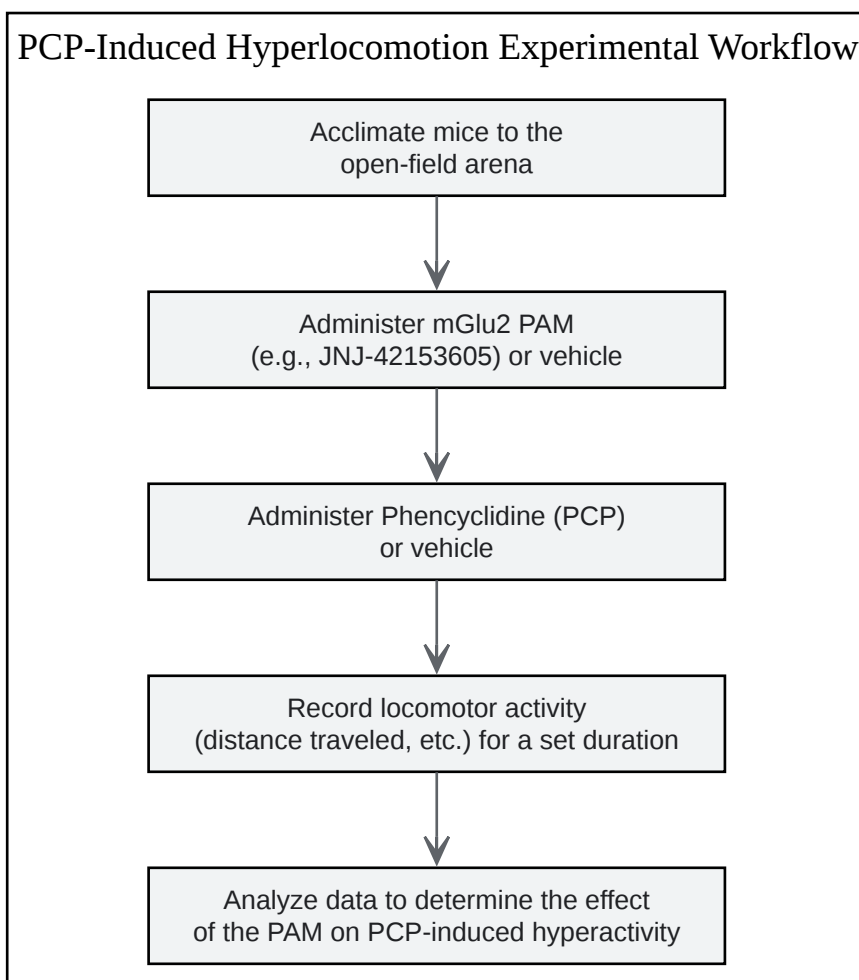
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Caption: mGlu2 receptor signaling pathway.



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Caption: [<sup>35</sup>S]GTPγS binding assay workflow.



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Caption: PCP-induced hyperlocomotion experimental workflow.

## Experimental Protocols

### [<sup>35</sup>S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the mGlu2 receptor.[11]

#### 1. Membrane Preparation:

- Cell membranes are prepared from a stable cell line expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).
- Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

## 2. Assay Procedure:

- Membranes are incubated in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>) containing a fixed concentration of GDP (e.g., 10 μM).<sup>[6]</sup>
- The mGlu2 PAM (e.g., **JNJ-42153605**) at varying concentrations is added to the membranes.
- A sub-maximal concentration of glutamate (typically the EC<sub>20</sub>) is added to potentiate the PAM effect.
- The reaction is initiated by the addition of [<sup>35</sup>S]GTPyS (a non-hydrolyzable GTP analog).
- The incubation is carried out at 30°C for a specific duration (e.g., 60 minutes).

## 3. Termination and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [<sup>35</sup>S]GTPyS.
- The filters are washed with ice-cold buffer.
- The amount of bound [<sup>35</sup>S]GTPyS is quantified using a scintillation counter.

## 4. Data Analysis:

- Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPyS.
- The specific binding is calculated and plotted against the logarithm of the PAM concentration to determine the EC<sub>50</sub> (the concentration of PAM that produces 50% of the maximal response) and Emax (the maximal effect).

# Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the potential antipsychotic-like activity of compounds.[12]

#### 1. Animals:

- Male mice (e.g., NMRI or C57BL/6) are typically used.
- Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

#### 2. Apparatus:

- An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams or video tracking) is used to measure locomotor activity.

#### 3. Procedure:

- Mice are habituated to the testing room for at least one hour before the experiment.
- Animals are individually placed in the open-field arena for an acclimation period (e.g., 30-60 minutes).
- Following acclimation, mice are administered the test compound (e.g., **JNJ-42153605**) or vehicle via the desired route (e.g., subcutaneous or oral).
- After a specific pretreatment time, mice are challenged with PCP (typically 3-5 mg/kg, s.c.) or vehicle.
- Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

#### 4. Data Analysis:

- The total distance traveled or other locomotor parameters are calculated for each animal.
- The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on PCP-induced hyperlocomotion relative to the vehicle-treated control groups. The ED<sub>50</sub> (the dose of the compound that produces 50% of the maximal inhibitory effect) can be calculated.



## Discussion and Conclusion

**JNJ-42153605** emerges as a potent mGlu2 PAM with an  $EC_{50}$  of 17 nM, demonstrating a higher in vitro potency compared to JNJ-40411813 ( $EC_{50}$  = 147 nM) and AZD8529 ( $EC_{50}$  = 195 nM).<sup>[5][6][7][10]</sup> In preclinical in vivo models, **JNJ-42153605** effectively reverses PCP-induced hyperlocomotion in mice, a model with predictive validity for antipsychotic activity.<sup>[7]</sup>

While all three compounds demonstrate the potential to modulate mGlu2 receptor activity, the clinical development of mGlu2 PAMs has faced challenges. Phase 2 clinical trials with JNJ-40411813 and AZD8529 for schizophrenia did not meet their primary endpoints, which has tempered some of the initial enthusiasm for this class of compounds for this indication.<sup>[2][13]</sup> However, research into other potential therapeutic areas for mGlu2 PAMs, such as anxiety and substance use disorders, is ongoing.<sup>[3]</sup>

The superior in vitro potency of **JNJ-42153605** suggests it may have a more favorable therapeutic window compared to other mGlu2 PAMs. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of **JNJ-42153605** as an alternative to other mGlu2 PAMs. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these findings in other laboratories.

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